molecular formula C20H16FN3O3S B3398641 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1021257-11-3

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3398641
CAS No.: 1021257-11-3
M. Wt: 397.4 g/mol
InChI Key: VGBGOHOOFHZKQW-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound known for its versatile applications in various scientific domains, including chemistry, biology, medicine, and industry. This compound belongs to the class of benzothienopyrimidines, which are noted for their interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the key intermediate, 9-fluoro-4-oxo-1,2,3,4-tetrahydro-1-benzothieno[3,2-d]pyrimidine, through a series of cyclization and fluorination reactions. Subsequently, this intermediate undergoes acylation and amidation reactions with 2-methoxy-5-methylphenylacetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound necessitates optimized reaction conditions to ensure high yield and purity. The process involves the use of robust catalysts, precise temperature control, and efficient purification techniques like recrystallization or chromatographic separation to achieve the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Producing dihydro or tetrahydro analogs.

  • Substitution: Particularly nucleophilic substitution on the benzothieno ring.

Common Reagents and Conditions

  • Oxidation reactions typically employ reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.

  • Reduction processes often use catalytic hydrogenation or sodium borohydride.

  • Substitution reactions may involve nucleophiles such as amines or thiols in the presence of suitable bases and solvents like dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide has a wide array of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Explored for its potential as a bioactive compound with antibacterial, antifungal, or anticancer properties.

  • Medicine: : Investigated for its potential therapeutic effects and mechanism of action in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways. It may interact with specific enzymes or receptors, altering their activity and leading to the observed biological effects. The exact mechanisms can vary depending on the application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Benzothienopyrimidines

Compared to other compounds in the benzothienopyrimidine class, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide stands out due to its unique combination of a fluorinated oxo group and a methoxy-methylphenylacetamide moiety. This structure imparts distinct physicochemical and biological properties that are not typically seen in similar compounds.

List of Similar Compounds

  • 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-methylphenyl)acetamide

Each of these compounds shares the core benzothienopyrimidine structure but differs in substituent groups, leading to variations in their chemical and biological behavior.

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Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBGOHOOFHZKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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